molecular formula C14H24N2O3 B11754188 tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B11754188
M. Wt: 268.35 g/mol
InChI Key: XNRSDSINJPUVSJ-UHFFFAOYSA-N
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Description

tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

The synthesis of tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, under mild conditions to yield the desired pyrrole derivative .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 1-acetyl-6-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-9-12-11(6-7-15(12)10(2)17)8-16(9)13(18)19-14(3,4)5/h9,11-12H,6-8H2,1-5H3

InChI Key

XNRSDSINJPUVSJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CCN2C(=O)C)CN1C(=O)OC(C)(C)C

Origin of Product

United States

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